ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Chiral resolution Pharmaceutical impurity profiling Enantiomeric purity

Chiral purity analysis of Onradivir drug substance demands an authenticated (2R,3R) enantiomer reference. CAS 1626394-44-2 is the certified Onradivir Impurity 2 hydrochloride standard, enabling accurate HPLC/SFC method calibration. • Certified (2R,3R) configuration for enantiomeric excess quantification • Hydrochloride salt ensures defined stoichiometry (1:1, MW 233.74) & solid-state stability • Typical procurement: 10-100 mg for analytical reference standard use

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 1626394-44-2
Cat. No. B3001340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
CAS1626394-44-2
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(C1N)CC2.Cl
InChIInChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H
InChIKeyCFRFVTFZTABHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride: Overview & Procurement


Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1626394-44-2) is a chiral bicyclic β-amino acid ester hydrochloride salt belonging to the constrained bicyclo[2.2.2]octane scaffold class [1]. The compound possesses two stereogenic centers at the 2- and 3-positions of the bicyclic framework and is the (2R,3R) absolute configuration enantiomer, as confirmed by its identification as Onradivir Impurity 2 (Hydrochloride) in pharmaceutical impurity profiling [2]. This compound class serves as a critical chiral building block for antiviral drug synthesis, with the enantiomeric (2S,3S) form (CAS 1626394-43-1) being the key intermediate in the manufacture of Onradivir, a PB2 inhibitor approved in China for influenza A treatment [3]. The hydrochloride salt form provides enhanced solid-state stability and aqueous solubility relative to the free base .

Designated Onradivir Impurity 2 reference standard for chiral impurity profiling
(2R,3R) enantiomer identity supports chiral HPLC method validation and system suitability
Hydrochloride salt with defined 1:1 stoichiometry enables reproducible solid-state QC

Why Generic Substitution Is Unreliable


Generic substitution between bicyclo[2.2.2]octane β-amino ester analogs is precluded by three interdependent factors: stereochemistry, ester functionality, and salt form. Enantiomeric configuration is the most critical variable—the (2R,3R) form (CAS 1626394-44-2) and its (2S,3S) antipode (CAS 1626394-43-1) exhibit opposite optical rotations and occupy entirely distinct regulatory and functional niches: one is a pharmacopoeial impurity marker, the other is the active pharmaceutical intermediate for Onradivir [1]. The Janssen patent WO2020212399 explicitly documents that prior-art asymmetric syntheses delivered the (2S,3S)-ethyl ester with only 50% enantiomeric excess, demonstrating that even within the same nominal stereochemical series, batch enantiopurity is not interchangeable [2]. Furthermore, substituting the ethyl ester with the methyl ester analog (CAS 2173637-41-5) alters both the steric profile and the hydrolytic stability of the ester group, affecting downstream coupling efficiency in convergent drug syntheses . The hydrochloride salt provides defined stoichiometry (1:1 acid–base ratio, molecular weight 233.74 g/mol) and a reproducible solid-state form, whereas the free base (MW 197.27 g/mol) lacks these quality-control benchmarks . These multidimensional differentiation axes are quantified in Section 3.

Enantiomer
This product: (2R,3R) impurity marker
(2S,3S) active intermediate may not substitute; opposite regulatory identity
Ester group
Ethyl ester: reported coupling benchmark
Methyl ester may shift steric profile and hydrolytic stability; coupling yield may differ
Salt form
Hydrochloride: defined stoichiometry, QC benchmarks
Free base lacks standardized solid-state parameters; potency variability risk may increase

Differentiation vs. Closest Analogs


Enantiomeric Identity: (2R,3R) vs. (2S,3S)

CAS 1626394-44-2 is unambiguously assigned as the (2R,3R) absolute configuration enantiomer and is specifically catalogued as Onradivir Impurity 2 (Hydrochloride) [1]. Its enantiomer, CAS 1626394-43-1, bears the (2S,3S) configuration and is the key synthetic intermediate in the manufacture of Onradivir [2]. For the saturated trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid core, the enantiomers exhibit large-magnitude, opposite-sign specific rotations: the (2S,3R) free acid shows [α]D = +46.5 (c 0.3, H₂O), while its antipode (2R,3S) shows [α]D = –49 (c 0.3, H₂O) [3]. The corresponding ethyl ester enantiomers display analogous chiroptical divergence. This stereochemical dichotomy translates into entirely distinct regulatory identities: one enantiomer is a pharmacopoeial impurity reference standard, the other is a GMP intermediate.

Enantiomeric identity
Head-to-head
(2R,3R) vs. (2S,3S): opposite absolute configuration; opposite optical rotation sign
Supports enantiomer-specific impurity profiling; (2R,3R) configuration required for reference standard use
Specific rotation ~46–49° magnitude for free acid in H₂O
Chiral resolution Pharmaceutical impurity profiling Enantiomeric purity

Enantiomeric Excess in Synthesis: Prior Art vs. Improved Methods

The Janssen patent WO2020212399 explicitly benchmarks prior-art asymmetric synthesis of the (2S,3S)-ethyl ester: using the method of WO2005/028419 with (S)-Ru(OAc)₂(Tol-BINAP) (1 mol%), ammonium acetate (3 equiv.), trifluoroethanol at 80 °C under 10 bar H₂ for 16 h, the product was obtained with an enantiomeric excess of only 50% and a diastereoselectivity of 22:1 trans/cis [1]. The same patent teaches an improved chiral transfer hydrogenation method employing ammonium formate as hydrogen donor that achieves excellent enantiomeric excess, though specific numerical ee values for the improved method are withheld in the publicly available specification [1]. Compound (I) HCl salt—the (2S,3S) free base subsequently converted to the hydrochloride—is confirmed as the key intermediate for Compound (A) (pimodivir) and its structural analogs including Onradivir [2]. This 50% ee baseline establishes a quantifiable floor against which any commercial batch of either enantiomer must be assessed.

Enantiomeric excess baseline
Head-to-head
Prior art ee: 50%
Establishes quantitative ee floor for supplier qualification; suboptimal ee may increase downstream impurity burden
Improved method ee values proprietary per WO2020212399
Asymmetric transfer hydrogenation Enantiomeric excess Process chemistry

Ester Group Comparison: Ethyl vs. Methyl Ester

The ethyl ester hydrochloride (CAS 1626394-44-2, MW 233.74 g/mol) differs from the methyl ester hydrochloride analog (CAS 2173637-41-5, MW 219.71 g/mol) in molecular weight (Δ = +14.03 g/mol, corresponding to one methylene unit), steric bulk (Taft Es parameter: –0.07 for OEt vs. 0.00 for OMe), and hydrolytic stability . In the context of convergent drug synthesis, the ethyl ester has been employed in reactions with 2,4-dichlorothieno[2,3-d]pyrimidine, achieving 69% isolated yield under mild conditions for the (2S,3S) enantiomer [1]. No directly comparable yield data for the methyl ester analog under identical reaction conditions have been located in accessible primary literature. The ethyl ester exhibits density of 1.23 g/cm³ at 20 °C and vapor pressure of 0.001–0.002 Pa at 20–25 °C, whereas corresponding data for the methyl ester hydrochloride are not publicly consolidated .

Ester group comparison
Cross-study
Ethyl ester: MW 233.74, reported coupling yield 69%
Ethyl ester coupling performance may not transfer to methyl ester without validation
Taft Es: OEt –0.07 vs. OMe 0.00; no comparable methyl ester yield data identified
Ester hydrolysis kinetics Steric parameters Drug intermediate synthesis

Conformational Restriction: Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane

The bicyclo[2.2.2]octane scaffold imposes drastically reduced conformational freedom compared to alternative constrained β-amino acid platforms. The ABOC residue (1-aminobicyclo[2.2.2]octane-2-carboxylic acid) stabilizes specific helical secondary structures in α/β-hybrid peptides—including 11/9-, 18/16-, 12/14/14-, and 12/10-helices—and is fully compatible with the canonical oligourea helix, a property not shared by the bicyclo[2.2.1]heptane (norbornane) scaffold or monocyclic β-amino acids such as trans-2-aminocyclopentanecarboxylic acid [1]. The bridgehead amine and endocyclic chiral center of the bicyclo[2.2.2]octane system create a sterically hindered environment that strongly dictates the spatial orientation of appended functionalities: the torsional angle τ(N–Cα–Cβ–C) is locked to approximately 60° or 180° in the bicyclo[2.2.2]octane system, compared to greater torsional flexibility in monocyclic analogs [2]. Quantitative conformational energy differences derived from DFT calculations show that the bicyclo[2.2.2]octane scaffold imposes an energy penalty of approximately 3–5 kcal/mol for deviations from the preferred torsional minima, approximately 1.5- to 2-fold higher than the bicyclo[2.2.1]heptane constraint [3].

Conformational restriction
Class-level
Bicyclo[2.2.2]octane stabilizes 4 distinct helix types; ~1.5–2× higher torsional penalty vs. norbornane
Supports scaffold selection for conformationally constrained peptide mimetics; properties may not replicate with alternative scaffolds
DFT-derived energy estimates; class-level inference from foldamer literature
Conformational restriction Foldamer design β-Amino acid scaffold comparison

Salt Form: Hydrochloride vs. Free Base

CAS 1626394-44-2 is the hydrochloride salt with defined 1:1 stoichiometry (C₁₁H₁₉NO₂·HCl, MW 233.74 g/mol), whereas the free base (CAS 1626482-01-6 for the (2R,3R) enantiomer or CAS 1626482-00-5 for the (2S,3S) enantiomer) has MW 197.27 g/mol—a mass differential of 36.47 g/mol corresponding to exactly one equivalent of HCl . The hydrochloride salt of the (2S,3S) enantiomer has been characterized by melting point (209–213 °C for crystallized solid from EtOH/Et₂O), elemental analysis (C 56.29%, H 8.88%, N 6.14%), and enantiomeric purity ≥99% ee via chiral HPLC [1]. The free base lacks these well-defined solid-state quality benchmarks and requires additional handling precautions due to its propensity for atmospheric CO₂ absorption and oxidation of the primary amine [2]. Density of the hydrochloride salt is 1.23 g/cm³ at 20 °C, providing a measurable physical constant for incoming material verification .

Salt form: HCl vs. free base
Head-to-head
HCl salt: MW 233.74, m.p. 209–213 °C, elemental analysis verified
Hydrochloride salt enables incoming QC via defined stoichiometry; free base lacks standardized benchmarks
Free base MW 197.27; hygroscopicity and CO₂ absorption risk noted
Salt stoichiometry Solid-state characterization Quality control

Onradivir Impurity 2 Reference Standard

CAS 1626394-44-2 is formally designated as Onradivir Impurity 2 (Hydrochloride) and is the (2R,3R) enantiomeric impurity of the (2S,3S) ethyl ester intermediate used in Onradivir synthesis [1]. Onradivir (INN, CAS 2200336-20-3), approved in China in May 2025 for treatment of uncomplicated influenza A in adults (excluding high-risk patients), is a PB2 inhibitor with an IC₅₀ of 0.562 nM against influenza A RNA polymerase [2]. The corresponding (2S,3S) carboxylic acid impurity (Onradivir Impurity 1, CAS 2725774-27-4) and the (2R,3R) ethyl ester impurity (Impurity 2, CAS 1626394-44-2) together constitute the critical impurity profile that must be monitored during drug substance release testing [3]. No other bicyclo[2.2.2]octane analog carries this specific regulatory impurity designation linked to an approved drug substance.

Impurity reference standard
Reported
Designated Onradivir Impurity 2 (Hydrochloride); unique regulatory impurity marker
Required for analytical method validation in Onradivir drug substance impurity profiling
Onradivir approved NMPA May 2025; impurity designation per reference standard cataloguing
Pharmaceutical impurity standard Method validation Regulatory compliance

Research and Industrial Applications


Onradivir Impurity Profiling & QC Testing

CAS 1626394-44-2 serves as the certified (2R,3R) impurity reference standard (Onradivir Impurity 2) for HPLC method validation, system suitability testing, and batch release analysis of Onradivir drug substance. The compound's defined enantiomeric identity and hydrochloride salt stoichiometry enable accurate quantification of the undesired (2R,3R) enantiomer in the (2S,3S)-configured drug substance. Procurement quantities of 10–100 mg are typical for analytical reference standard use [1].

Enantioselective Synthesis Method Development

The compound serves as an authentic reference sample of the (2R,3R) enantiomer for calibrating chiral HPLC and SFC methods used to determine enantiomeric excess in asymmetric synthesis campaigns. The Janssen patent's disclosure that prior-art methods achieved only 50% ee establishes a quantitative benchmark against which new chiral catalysts and transfer hydrogenation conditions can be compared [2].

Foldamer & Peptidomimetic Building Block

The bicyclo[2.2.2]octane scaffold, as exemplified by this ethyl ester hydrochloride, provides unique helix-inducing properties in α/β-hybrid peptides. The (2R,3R) enantiomer can be incorporated into non-natural peptide sequences to probe the stereochemical dependence of helix stabilization (11/9-, 18/16-, 12/14/14-, and 12/10-helices), offering a stereochemical control experiment versus the (2S,3S)-configured ABOC residue [3].

Antiviral Intermediate Process Development & Scale-Up

As the enantiomeric counterpart to the active intermediate, CAS 1626394-44-2 is essential for process analytical technology (PAT) applications in Onradivir manufacturing, including in-line chiral purity monitoring, crystallization diastereomeric purity control, and impurity fate-and-purge studies during the convergent synthesis from ethyl ester intermediate to final drug substance [4].

Application
Selection Property
Validation Focus
Chiral impurity reference standard workflows
Enantiomeric identity verification
Chiral HPLC method system suitability
Chiral method development support
Enantiomeric excess calibration
Chiral separation optimization
Conformationally constrained peptide research
Scaffold conformational rigidity
Helix stabilization assay context
Process analytical technology support
Impurity fate-and-purge profiling
Crystallization diastereomeric purity monitoring
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